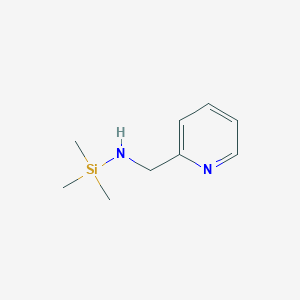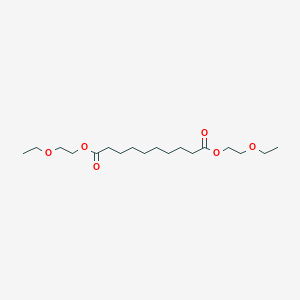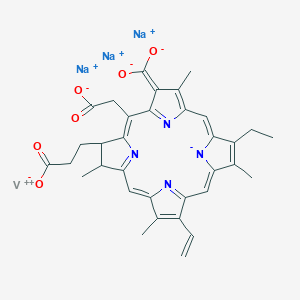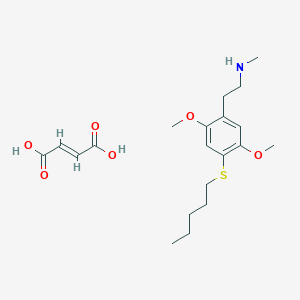![molecular formula C14H16N2O2 B165920 (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 134930-19-1](/img/structure/B165920.png)
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as ETP-46321, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.
Mécanisme D'action
The mechanism of action of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its inhibition of DPP-4, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce blood glucose levels.
Effets Biochimiques Et Physiologiques
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have significant effects on glucose homeostasis and insulin secretion. In a study conducted on mice, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid was found to increase insulin secretion and improve glucose tolerance. Additionally, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is its specificity for DPP-4 inhibition, which makes it a potential candidate for the development of novel anti-diabetic drugs. Additionally, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have good pharmacokinetic properties, with a half-life of approximately 8 hours in mice. However, one limitation of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is its relatively low potency compared to other DPP-4 inhibitors such as sitagliptin.
Orientations Futures
There are several potential future directions for research on (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid. One area of interest is the development of more potent analogs of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid that could be used as anti-diabetic drugs. Additionally, further studies are needed to investigate the anti-inflammatory effects of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its potential applications in the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its effects on glucose homeostasis and insulin secretion.
Conclusion:
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery. Its specificity for DPP-4 inhibition and good pharmacokinetic properties make it a potential candidate for the development of novel anti-diabetic drugs. Additionally, its anti-inflammatory effects could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid and its potential applications in drug discovery.
Méthodes De Synthèse
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can be synthesized using a multi-step process that involves the coupling of two key intermediates, namely, 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole and (S)-3-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. The reaction is typically carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid.
Applications De Recherche Scientifique
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been studied extensively for its potential applications in drug discovery. It has been shown to have inhibitory effects on the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This makes (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid a potential candidate for the development of novel anti-diabetic drugs. Additionally, (1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
134930-19-1 |
|---|---|
Nom du produit |
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Formule moléculaire |
C14H16N2O2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(1S,3S)-1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-2-10-13-9(7-12(15-10)14(17)18)8-5-3-4-6-11(8)16-13/h3-6,10,12,15-16H,2,7H2,1H3,(H,17,18)/t10-,12-/m0/s1 |
Clé InChI |
OOJCKCNYTLTQGT-JQWIXIFHSA-N |
SMILES isomérique |
CC[C@H]1C2=C(C[C@H]([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2 |
SMILES |
CCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 |
SMILES canonique |
CCC1C2=C(CC([NH2+]1)C(=O)[O-])C3=CC=CC=C3N2 |
Autres numéros CAS |
134930-19-1 |
Synonymes |
(1S,3S)-1-ETHYL-2,3,4,9-TETRAHYDRO-1H-PYRIDO[3,4-B]INDOLE-3-CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



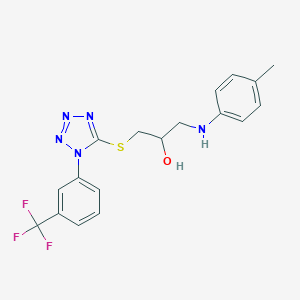
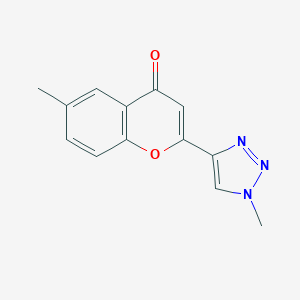
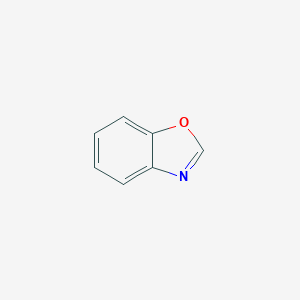
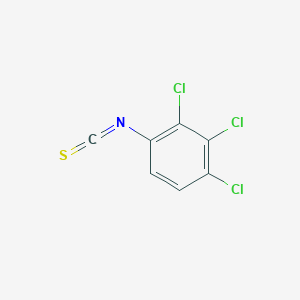
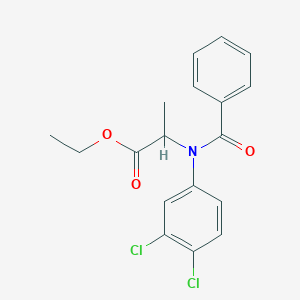
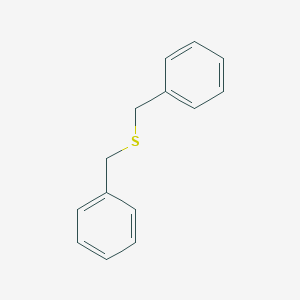
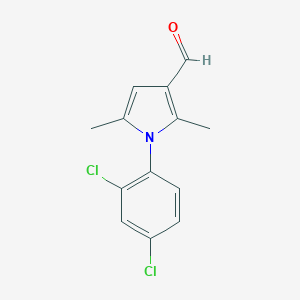
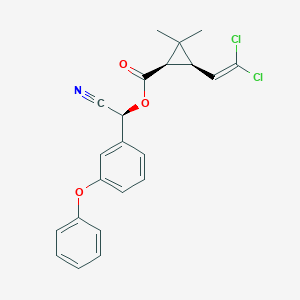
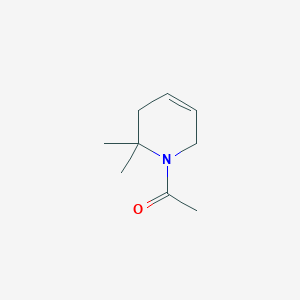
![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
